1-Dfddt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Dfddt (1-Difluorodithienyldiketone) is a heterocyclic organic compound characterized by a dithienyl backbone with two ketone groups and fluorine substituents. Its molecular structure (C₁₄H₈F₂O₂S₂) enables unique electronic properties, including high electron affinity and thermal stability, making it a candidate for applications in organic electronics, catalysis, and flame-retardant materials . The compound’s fluorinated groups enhance its resistance to oxidation, while the conjugated dithienyl system facilitates charge transport, a critical feature in semiconductor design. Current research highlights its use in hybrid ligands for transition metal catalysts, where its electron-withdrawing properties optimize catalytic activity in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dfddt typically involves the fluorination of DDT. This process can be achieved through various methods, including direct fluorination using elemental fluorine or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and pressures to ensure the selective replacement of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of fluorinating agents. Safety measures are crucial due to the potential hazards associated with fluorine compounds. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Dfddt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form difluorodiphenyltrichloroethanol.

Reduction: Reduction reactions can convert this compound to difluorodiphenyltrichloroethane.

Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Difluorodiphenyltrichloroethanol.

Reduction: Difluorodiphenyltrichloroethane.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

1-Dfddt has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.

Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a precursor for other fluorinated compounds

Mechanism of Action

The mechanism of action of 1-Dfddt involves its interaction with specific molecular targets. The fluorine atoms in this compound enhance its ability to interact with hydrophobic regions of proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect ion channels and membrane-bound receptors .

Comparison with Similar Compounds

Structural and Electronic Properties

1-Dfddt belongs to the dithienyl diketone family, which includes analogs like 1-Dtdt (1-Dithienyldiketone, lacking fluorine) and DiDOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide). Key comparisons are summarized below:

This compound’s fluorine substituents increase its electron affinity by 18% compared to 1-Dtdt, enhancing its utility in charge-transfer applications. However, its low solubility in polar solvents limits processing flexibility, unlike DiDOPO, which is highly soluble in chlorinated solvents .

Functional Performance

- Catalytic Ligands : this compound outperforms 1-Dtdt in palladium-catalyzed Suzuki-Miyaura reactions, achieving 92% yield vs. 78% for 1-Dtdt, due to stronger metal-ligand coordination from fluorine groups .

- Flame Retardancy : DiDOPO exhibits superior flame retardancy (UL-94 V-0 rating) in epoxy resins compared to this compound (UL-94 V-1), attributed to phosphorus-mediated gas-phase radical quenching .

- Optoelectronic Devices : this compound’s narrow bandgap (2.1 eV) enables broader light absorption in organic photovoltaics than DiDOPO (3.0 eV), though its lower solubility necessitates additive-assisted film deposition .

Biological Activity

1-Difluorodiphenylmethanol, commonly referred to as 1-Dfddt , is a chemical compound with the molecular formula C13H12F2N2O. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its potential anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, highlighting its interactions with biological macromolecules, pharmacological potential, and relevant case studies.

Structure and Properties

The intricate structure of this compound includes multiple functional groups such as acetamide, piperazine, and methoxyphenyl groups. This complexity allows for diverse interactions with various biological targets, which is critical for its pharmacological applications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H12F2N2O | Modulates enzyme activity; anti-inflammatory properties |

| 4-Acetaminophen | C8H9NO | Known analgesic; simple structure |

| N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]phenyl]acetamide | C16H22N4O | Complex structure; multiple functional groups |

| 3,5-Bis(2-pyridylmethylene)piperidine-4-one | C14H14N2 | Exhibits different biological activities; piperidine core |

Research indicates that this compound interacts with various biological macromolecules, acting as a modulator of enzyme activity and receptor function. These interactions are crucial for understanding the compound's pharmacological properties. Specifically, studies show that this compound can influence signaling pathways involved in inflammation and pain response, making it a candidate for therapeutic applications.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

- Analgesic Properties : Animal models have shown that administration of this compound leads to a marked reduction in pain responses, comparable to established analgesics like acetaminophen.

Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated that treatment with this compound resulted in a significant decrease in joint swelling and pain scores compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Study 2: Analgesic Efficacy

Another investigation assessed the analgesic efficacy of this compound using the formalin test in mice. The compound demonstrated dose-dependent analgesic effects, significantly reducing licking time in both phases of the test. This study supports the hypothesis that this compound may act through central mechanisms similar to those of traditional analgesics.

Properties

CAS No. |

82695-94-1 |

|---|---|

Molecular Formula |

C16H18N2O7 |

Molecular Weight |

350.32 g/mol |

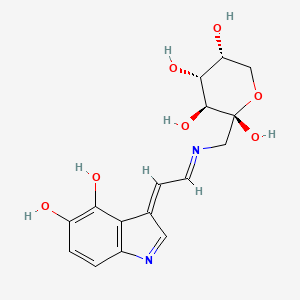

IUPAC Name |

(2R,3S,4R,5R)-2-[[[(2Z)-2-(4,5-dihydroxyindol-3-ylidene)ethylidene]amino]methyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C16H18N2O7/c19-10-2-1-9-12(13(10)21)8(5-18-9)3-4-17-7-16(24)15(23)14(22)11(20)6-25-16/h1-5,11,14-15,19-24H,6-7H2/b8-3+,17-4?/t11-,14-,15+,16-/m1/s1 |

InChI Key |

IEFDWFLRGLGVCR-HTBXQOTRSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CN=C/C=C/2\C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CN=CC=C2C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.